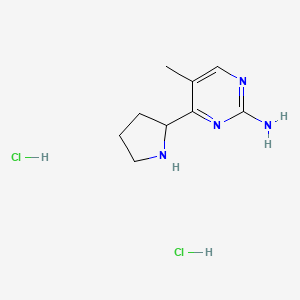

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride

Description

Properties

IUPAC Name |

5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-6-5-12-9(10)13-8(6)7-3-2-4-11-7;;/h5,7,11H,2-4H2,1H3,(H2,10,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOSYLAVCHYCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C2CCCN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride typically involves the following steps:

Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Introduction of the pyrrolidine ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the pyrimidine intermediate.

Methylation: The methyl group is introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-Pyrrolidin-2-ylpyrimidin-2-amine

- 5-Methyl-2-aminopyrimidine

- 4-Pyrrolidin-2-ylpyrimidine

Uniqueness

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is unique due to the presence of both the pyrrolidine and pyrimidine rings, as well as the methyl group at the 5-position. This combination of structural features can result in unique biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of both pyrrolidine and pyrimidine rings, along with a methyl group at the 5-position. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is believed to modulate the activity of various molecular targets, which can lead to therapeutic effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms.

- Anticancer Properties : Research indicates that it may affect cancer cell proliferation and survival through pathways involving apoptosis and cell cycle regulation.

Anticancer Activity

A study investigating the anticancer properties of similar pyrimidine derivatives reported significant efficacy against human breast cancer cells. The compound demonstrated an IC50 value comparable to established drugs, indicating its potential as a therapeutic agent:

| Compound | IC50 Value (µM) | Target |

|---|---|---|

| 5-Methyl-4-pyrrolidin-2-ylpyrimidin-2-amine | 18 | PARP1 Inhibition |

| Olaparib | 57.3 | PARP1 Inhibition |

This suggests that this compound may serve as a promising candidate for further development in oncology, particularly in targeting poly(ADP-ribose) polymerase (PARP) pathways .

Anti-inflammatory Activity

Research into related pyrimidine compounds has shown notable anti-inflammatory effects. For instance, certain derivatives were found to significantly inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

| Compound | IC50 Value (µmol) | Target |

|---|---|---|

| Compound A | 0.04 ± 0.09 | COX-2 |

| Compound B | 0.04 ± 0.02 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

These findings suggest that modifications on the pyrimidine scaffold can enhance anti-inflammatory activities, indicating a potential therapeutic role for compounds like this compound .

Case Studies

- Breast Cancer Study : In vitro studies demonstrated that the compound inhibited PARP1 activity, leading to increased apoptosis in breast cancer cell lines. The mechanism involved enhanced phosphorylation of H2AX and increased caspase activity, suggesting a robust apoptotic pathway activation .

- Inflammation Model : In animal models of inflammation, derivatives similar to this compound showed reduced levels of inflammatory markers such as iNOS and COX, indicating their potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methyl-4-pyrrolidin-2-ylpyrimidin-2-amine dihydrochloride, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves condensation reactions between substituted amines and carbonyl-containing precursors. For example, analogous compounds (e.g., 2-amino-4-chloro-5-pyrimidinecarboxylate derivatives) are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions with catalysts like triethylamine . To optimize purity, techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with gradient elution of dichloromethane/methanol) are recommended. Purity validation should include HPLC (C18 column, UV detection at 254 nm) and NMR spectroscopy (e.g., ¹H/¹³C NMR in DMSO-d₆) to confirm structural integrity and absence of byproducts.

Q. What safety protocols are critical for handling dihydrochloride salts of pyrimidine derivatives in laboratory settings?

- Methodological Answer : Based on safety data sheets (SDS) for structurally related compounds (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride), researchers should:

- Use fume hoods for weighing and synthesis to avoid inhalation .

- Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact .

- Store the compound in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

- In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical evaluation .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ or [M+2H]²⁺) and isotopic pattern matching the molecular formula.

- NMR Spectroscopy : ¹H NMR should show characteristic peaks for the pyrrolidine ring (δ 1.8–2.2 ppm for methyl groups, δ 3.0–3.5 ppm for NH protons) and pyrimidine aromatic protons (δ 8.0–8.5 ppm). ¹³C NMR can confirm quaternary carbons in the pyrimidine ring .

- Elemental Analysis : Verify chloride content via titration (e.g., Volhard method) to confirm dihydrochloride stoichiometry .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound, particularly its antimicrobial potential?

- Methodological Answer :

- In Vitro : Test against gram-negative (P. aeruginosa, E. coli) and gram-positive (S. aureus) bacteria using broth microdilution (CLSI guidelines) to determine MIC/MBC values. Cytotoxicity assays (e.g., MTT on mammalian fibroblasts) should assess selectivity indices .

- In Vivo : Use burn wound infection models (e.g., murine) to evaluate colonization inhibition. Apply the compound topically (1–2% w/v in saline) and compare bacterial load reduction (CFU counts) in eschar tissue vs. controls (e.g., silver sulfadiazine) . Include histopathology to monitor wound healing interference.

Q. How can researchers resolve contradictions between in vitro cytotoxicity data and in vivo tolerability for cationic pyrimidine derivatives?

- Methodological Answer : Discrepancies often arise due to differences in exposure duration, concentration, and tissue penetration. To address this:

- Dose-Response Analysis : Compare IC₅₀ values in vitro (e.g., 24-hour fibroblast exposure) with in vivo pharmacokinetic profiles (plasma/tissue concentrations via LC-MS).

- Barrier Function Studies : Use transwell assays to model epithelial/mucosal barriers and quantify compound permeation (e.g., Franz diffusion cells).

- Mechanistic Studies : Assess membrane disruption via lactate dehydrogenase (LDH) release in vitro and correlate with in vivo inflammatory markers (e.g., IL-6, TNF-α) .

Q. What analytical strategies are recommended for detecting degradation products in stability studies of this dihydrochloride salt?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor degradation via:

- HPLC-DAD/MS : Use a C18 column (0.1% TFA in water/acetonitrile) to separate degradation products. MS/MS fragmentation can identify structural modifications (e.g., demethylation, pyrrolidine ring oxidation).

- Karl Fischer Titration : Quantify water content to assess hygroscopicity-driven degradation .

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH. Plot degradation kinetics using Arrhenius equations to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.